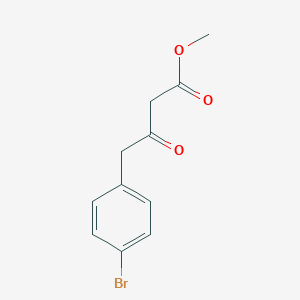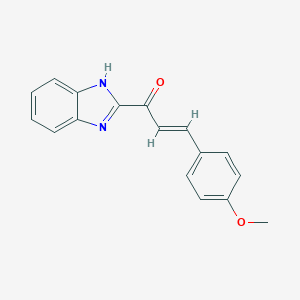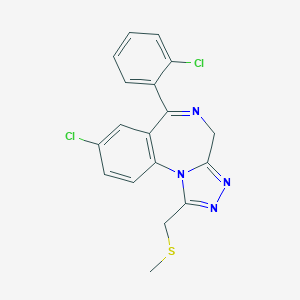
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-, commonly known as CMT-3, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of CMT-3 is not fully understood. However, it has been suggested that CMT-3 exerts its biological effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone. By modulating the activity of GABA receptors, CMT-3 may be able to exert its anti-inflammatory, anticancer, and antimicrobial effects.
Biochemical and physiological effects:
CMT-3 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. CMT-3 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMT-3 in lab experiments is its potent biological activity. CMT-3 has been shown to exhibit potent anti-inflammatory, anticancer, and antimicrobial activity, making it a useful tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using CMT-3 in lab experiments is its potential toxicity. CMT-3 has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CMT-3. One area of research is the development of novel derivatives of CMT-3 with improved pharmacological properties. Another area of research is the identification of the molecular targets of CMT-3, which may help to elucidate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of CMT-3 in human clinical trials.
Méthodes De Synthèse
The synthesis of CMT-3 involves the reaction of 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine with sodium azide and triethyl orthoformate in the presence of acetic acid. This reaction results in the formation of 4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, which is then treated with hydrochloric acid to yield CMT-3.
Applications De Recherche Scientifique
CMT-3 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. CMT-3 has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CMT-3 has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.
Propriétés
Numéro CAS |
85677-79-8 |
|---|---|
Nom du produit |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((methylthio)methyl)- |
Formule moléculaire |
C18H14Cl2N4S |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
8-chloro-6-(2-chlorophenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14Cl2N4S/c1-25-10-17-23-22-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)24(16)17/h2-8H,9-10H2,1H3 |
Clé InChI |
QNEZWXSZZOHQDA-UHFFFAOYSA-N |
SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
SMILES canonique |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Autres numéros CAS |
85677-79-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



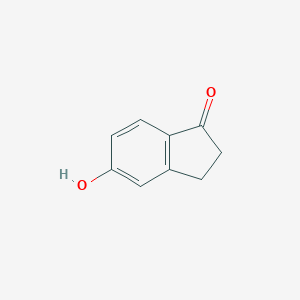
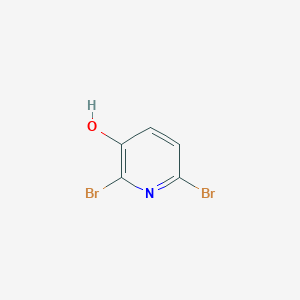


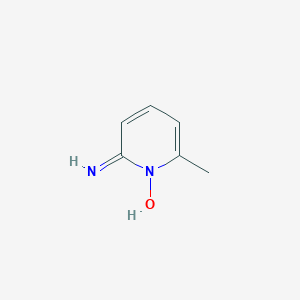
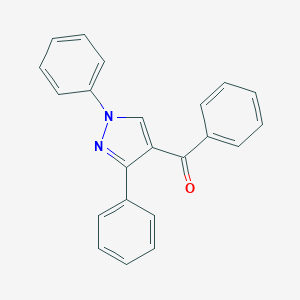
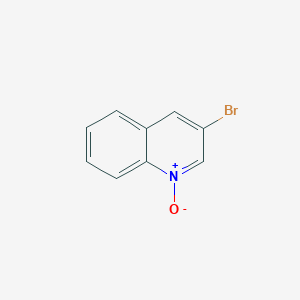
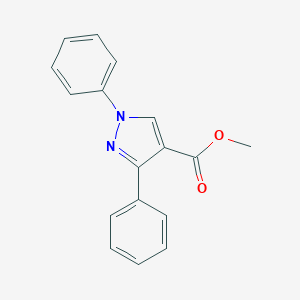

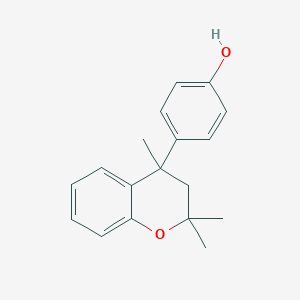
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
